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Abstract
Histone acetylation is a critical epigenetic modification regulating gene expression, and its

dysregulation is a hallmark of various cancers. The lysine acetyltransferase KAT6A, which

specifically acetylates histone H3 at lysine 23 (H3K23), has emerged as a promising

therapeutic target. This technical guide provides a comprehensive overview of PF-07248144, a

first-in-class, potent, and selective inhibitor of KAT6A and its paralog KAT6B. We delve into the

mechanism of action of PF-07248144, its impact on H3K23 acetylation, and the downstream

effects on cancer-related signaling pathways. This document summarizes key preclinical and

clinical data, outlines relevant experimental protocols, and presents visual diagrams of the

associated molecular pathways and experimental workflows to serve as a valuable resource for

researchers in oncology and drug development.

Introduction: H3K23 Acetylation and its Role in
Cancer
Histone post-translational modifications are central to the regulation of chromatin structure and

gene transcription. The acetylation of lysine residues on histone tails, a reversible process

governed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is generally

associated with a more open chromatin state and transcriptional activation.[1]
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One such critical modification is the acetylation of histone H3 at lysine 23 (H3K23ac). This

mark is primarily deposited by the lysine acetyltransferase 6A (KAT6A), also known as MOZ

(Monocytic Leukemia Zinc Finger Protein), and its close homolog KAT6B.[2][3] KAT6A is a

member of the MYST family of HATs and plays a pivotal role in embryonic development and

cellular senescence.[4][5]

In the context of oncology, KAT6A is frequently amplified or overexpressed in a variety of

cancers, including breast cancer, and its increased activity is linked to poor prognosis.[3][6] The

acetylation of H3K23 by KAT6A is not a random event; the KAT6A complex is recruited to

specific gene promoters by transcription factors and pre-existing epigenetic marks.[5] H3K23ac

then serves as a binding site for "reader" proteins, such as the oncoprotein TRIM24, which in

turn can activate downstream signaling pathways like the PI3K/AKT pathway, promoting cell

proliferation and tumorigenesis.[2][6] Furthermore, KAT6A and H3K23ac are implicated in the

regulation of estrogen receptor (ER) signaling, a key driver in a significant subset of breast

cancers.[1][3] The critical role of the KAT6A-H3K23ac axis in cancer has made it an attractive

target for therapeutic intervention.

PF-07248144: A Selective Inhibitor of KAT6A/B
PF-07248144 is a potent, selective, and orally bioavailable small molecule inhibitor of the

catalytic activity of KAT6A and KAT6B.[1][3] By directly inhibiting these enzymes, PF-07248144

prevents the acetylation of H3K23, leading to a more condensed chromatin state and the

downregulation of key oncogenic gene expression programs.[3][5]

Mechanism of Action
PF-07248144 functions by binding to the active site of KAT6A and KAT6B, preventing the

transfer of an acetyl group from acetyl-CoA to the lysine 23 residue of histone H3. This leads to

a global reduction in H3K23ac levels, which in turn alters the transcriptional landscape of

cancer cells. Transcriptional and epigenetic profiling of cancer cells treated with PF-07248144

has revealed reduced RNA Polymerase II binding and the downregulation of genes involved in

critical cancer-related pathways, including:

Estrogen signaling[1][3]

Cell cycle progression[1][3]
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MYC pathway[3]

Stem cell pathways[3]

The inhibition of these pathways ultimately results in decreased cancer cell proliferation and

can induce durable tumor regressions in preclinical models.[3]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

PF-07248144.

Preclinical Efficacy in Patient-Derived Xenograft (PDX)
Models

Model Type Key Findings Reference

ER+ Breast Cancer PDX

Models

Dose-dependent anti-tumor

activity correlated with

H3K23Ac inhibition.

[3]

Endocrine Therapy and/or Cell

Cycle Inhibitor Refractory PDX

Models

Induced durable tumor

regressions.
[3]

PDX Models with ESR1 or

PIK3CA mutations

Demonstrated significant anti-

tumor activity.
[3]

Clinical Efficacy in ER+/HER2- Metastatic Breast Cancer
(Phase 1, NCT04606446)
Data from dose-expansion portion of the trial with PF-07248144 in combination with fulvestrant.
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Efficacy Endpoint Value
95% Confidence
Interval

Reference

Objective Response

Rate (ORR)
37.2% 23.0% - 53.3% [7][8]

Clinical Benefit Rate

(CBR)
55.8% 39.9% - 70.9% [7]

Median Progression-

Free Survival (PFS)
10.7 months 5.3 - 13.8 months [7][8]

Pharmacodynamic Data
Biomarker Tissue/Cell Type Result Reference

H3K23 Acetylation

Peripheral Blood

Mononuclear Cells

(PBMCs)

≥70% inhibition at

steady state with

doses ≥1 mg.

[9]

H3K23 Acetylation Tumor Biopsies

>50% reduction at

exposures associated

with preclinical anti-

tumor activity.

[9]

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

the activity of KAT6A inhibitors like PF-07248144.

Biochemical Assay for KAT6A Inhibition (TR-FRET)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic

activity of KAT6A.

Reagents and Materials: Recombinant human His-tagged KAT6A, biotinylated Histone H4-

derived peptide substrate, acetyl-CoA, and a time-resolved fluorescence resonance energy

transfer (TR-FRET) detection system with labeled anti-H3K23ac antibody.
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Procedure:

1. Incubate recombinant KAT6A with the test compound (e.g., PF-07248144) at various

concentrations.

2. Add the histone peptide substrate and acetyl-CoA to initiate the acetylation reaction.

3. Stop the reaction and add the TR-FRET detection reagents.

4. Measure the fluorescence emission to quantify the level of histone peptide acetylation.

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required

to reduce the enzymatic activity by 50%.

Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

Drug Treatment: Treat the cells with a serial dilution of the KAT6A inhibitor for a specified

period (e.g., 72 hours). Include a vehicle-only control.[10]

MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of

formazan crystals.[10]

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

[10]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

[10]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC50 value.[10]

Western Blot for H3K23 Acetylation
This method is used to assess the in-cell effect of the inhibitor on the target.
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Sample Preparation: Lyse cells treated with the inhibitor and control cells. Determine the

protein concentration.[10]

SDS-PAGE: Separate the protein lysates by gel electrophoresis.[10]

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

Blocking and Antibody Incubation: Block the membrane and then incubate with a primary

antibody specific for H3K23ac. Subsequently, incubate with a secondary antibody.

Detection: Use a suitable detection method to visualize the protein bands.

Analysis: Quantify the band intensity to determine the relative levels of H3K23ac, often

normalizing to total histone H3 levels.

Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the effects of HAT inhibitors on histone acetylation levels at specific

genomic regions.[11]

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments.

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K23ac

to immunoprecipitate the chromatin fragments associated with this modification.

DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

Analysis: Use quantitative PCR (qPCR) or sequencing (ChIP-seq) to identify and quantify the

DNA fragments, revealing the genomic locations of H3K23ac.

Visualizations
Signaling Pathways and Mechanisms
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PF-07248144 Mechanism of Action Downstream Cellular Effects
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Caption: Mechanism of action of PF-07248144 in inhibiting H3K23 acetylation and downstream

oncogenic signaling.
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Caption: A generalized experimental workflow for the evaluation of KAT6A inhibitors.

Conclusion and Future Directions
PF-07248144 represents a promising new class of epigenetic drugs that specifically target the

KAT6A/B-H3K23ac axis.[3] Preclinical and early clinical data have demonstrated its potential to

inhibit a key oncogenic pathway, leading to significant anti-tumor activity, particularly in heavily

pretreated ER+/HER2- metastatic breast cancer.[3][7] The strong correlation between target

engagement (inhibition of H3K23 acetylation) and clinical response underscores the

therapeutic relevance of this pathway.

Future research will likely focus on several key areas:

Combination Therapies: Exploring the synergistic effects of PF-07248144 with other targeted

agents and chemotherapies to overcome resistance mechanisms.[3]

Biomarker Development: Identifying predictive biomarkers beyond KAT6A amplification to

better select patient populations who are most likely to respond to treatment.

Expansion to Other Indications: Investigating the efficacy of PF-07248144 in other cancer

types where the KAT6A-H3K23ac axis is implicated.

This technical guide provides a foundational understanding of PF-07248144 and its mechanism

of action. As research progresses, a deeper understanding of the intricacies of KAT6A/B

inhibition will undoubtedly pave the way for novel and more effective cancer therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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